N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine
Description
N-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine (CAS: 477865-87-5) is a benzotriazine derivative characterized by a trifluoromethylphenyl substituent. Its molecular formula is C₁₃H₉F₃N₄, with a benzotriazin-4-amine core linked to a 4-(trifluoromethyl)phenyl group .
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4/c15-14(16,17)9-5-7-10(8-6-9)18-13-11-3-1-2-4-12(11)19-21-20-13/h1-8H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQQRTVTLFERGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=N2)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its pharmacological properties, including metabolic stability and membrane permeability. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H9F3N4
- Molecular Weight : 290.24 g/mol
- CAS Number : 1489418
The presence of the trifluoromethyl group is known to increase biological activity through enhanced interactions with protein targets due to its electron-withdrawing properties, facilitating hydrogen and halogen bonding .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). These enzymes play critical roles in the synthesis of pro-inflammatory mediators .
- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney (HEK293) cells. The cytotoxicity is likely due to the compound's ability to interfere with cell signaling pathways essential for tumor growth .
- Molecular Docking Studies : In silico docking studies have revealed that this compound interacts favorably with specific protein targets. The trifluoromethyl group facilitates strong interactions with residues in the active sites of these proteins, enhancing binding affinity and biological efficacy .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | 10.4 | |
| LOX Inhibition | LOX-5 | 12.5 | |
| Cytotoxicity | MCF-7 | 15.0 | |
| Cytotoxicity | HEK293 | 18.0 |
These values indicate moderate potency against COX-2 and LOX enzymes compared to standard inhibitors.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduces inflammation in animal models by inhibiting COX-2 activity. This suggests its potential use in treating inflammatory diseases .
- Anticancer Properties : In a recent investigation, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells at similar concentrations. This selectivity is crucial for developing safer anticancer therapies .
- Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C14H9F3N4
- Molecular Weight : 304.24 g/mol
- CAS Number : 477865-87-5
The compound features a trifluoromethyl group attached to a phenyl ring, linked to a benzotriazin-4-amine structure. This configuration contributes to its unique properties, making it a valuable candidate for research.
Chemistry
N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine serves as a building block in organic synthesis . It is utilized in the preparation of more complex molecules due to its ability to undergo various chemical transformations.
Key Reactions :
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride.
- Substitution : The trifluoromethyl groups participate in nucleophilic substitution reactions.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperatures |
| Reduction | Lithium aluminum hydride | Inert atmosphere |
| Substitution | Sodium methoxide | Appropriate solvents |
Biology
The compound has been investigated for its biological activity , particularly its antimicrobial and anticancer properties.
Antimicrobial Activity :
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against MRSA |
|---|---|---|
| This compound | 2.5 µg/mL | Effective |
| Vancomycin | 10 µg/mL | Effective |
| Daptomycin | 5 µg/mL | Effective |
Anticancer Activity :
Research has shown that the compound may induce apoptosis in cancer cell lines such as HepG2 and Hep3B. It appears to regulate gene expression related to apoptosis and inhibit pathways associated with tumor growth.
| Treatment Concentration (µM) | Effect on Apoptosis |
|---|---|
| 1 | Moderate |
| 5 | Significant |
| 10.8 | High |
In Vivo Studies
In studies involving animal models of liver cancer:
- Mice treated with this compound at doses of 5 mg/kg exhibited reduced tumor growth compared to controls.
- Histological analyses revealed increased apoptosis and decreased proliferation markers in treated tumors.
Medicine
Due to its unique chemical structure and biological properties, this compound is being explored as a potential drug candidate. Its ability to target specific biological pathways makes it a subject of interest for developing new therapeutic agents.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and catalysts for various processes. Its stability and reactivity make it suitable for use in chemical manufacturing and material science.
Chemical Reactions Analysis
Substitution Reactions
The trifluoromethylphenyl group facilitates nucleophilic substitution at position 4 of the benzotriazine ring. Key reactions include:
Alkoxylation
Reaction with sodium allyloxide in THF (0.04 M, 0°C) yields 4-allyloxy derivatives via SNAr mechanism. Optimized conditions achieve 88% yield (Table 1) .
Table 1: Optimization of Alkoxylation Conditions
| Solvent | Temperature | Yield (%) |
|---|---|---|
| DMF | 0°C | 54 |
| THF | 0°C | 88 |
| Toluene | 25°C | 35 |
Arylation
Electron-rich aryloxides (e.g., 4-methoxyphenoxide) substitute the 4-amine group under basic conditions (NaH/DMF), forming 4-aryloxybenzotriazines in 72-85% yields .
Redox Reactions
Cyclic voltammetry reveals two reversible redox events:
Electron-deficient substituents (e.g., CF₃) stabilize the reduced radical anion, enhancing electrochemical reversibility .
Heterocyclization Reactions
Reaction with sulfur nitride (S₄N₄) in DMF at 153°C produces fused thiadiazolo-benzotriazines via [4+2] cycloaddition (Table 2) .
Table 2: Thiadiazolo-Fused Product Yields
| Starting Material | Product | Yield (%) |
|---|---|---|
| N-Ph derivative | Thiadiazolo-triazinone | 80 |
| N-CF₃ derivative | CF₃-substituted analog | 49 |
Thermal Rearrangements
Heating thiadiazolo derivatives (e.g., compound 7a ) induces ring contraction to triazafluoranthenones (8a ) via retro-Diels-Alder pathways (98% yield) .
Functionalization at the Trifluoromethyl Group
While direct modification of the CF₃ group is rare, its presence enhances:
-
Electrophilic substitution resistance due to strong electron withdrawal.
-
Hydrogen bonding with enzymes, improving binding affinity in biological systems .
Mechanistic Insights
-
Substitution : Proceeds via a Meisenheimer complex intermediate stabilized by the benzotriazine’s electron deficiency .
-
Cyclization : Radical intermediates mediate S₄N₄ incorporation, confirmed by ESR spectroscopy .
General Procedure for Alkoxylation :
-
Dissolve this compound (1 eq) in THF (0.04 M).
-
Add alkoxide (3 eq) at 0°C.
-
Stir 1 h, warm to RT, and extract with EtOAc.
-
Purify via flash chromatography (hexane/EtOAc).
This compound’s reactivity profile highlights its versatility in synthesizing heterocyclic architectures and redox-active materials, with applications in medicinal chemistry and materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based CYP51 Inhibitors
Compounds such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) share structural motifs with the target compound, including aromatic trifluoromethyl groups. However, their pyridine-piperazine cores enable inhibition of the non-azolic CYP51 enzyme, a key target in treating Chagas disease. Both UDO and UDD show anti-Trypanosoma cruzi activity comparable to posaconazole, a frontline antifungal . In contrast, N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine lacks a pyridine-piperazine scaffold, suggesting divergent therapeutic applications.
Triazole and Oxadiazine Derivatives
(a) 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
This compound (C₁₈H₁₃F₃N₆O) combines a 1,2,3-triazol-5-amine core with oxadiazole and trifluoromethylphenyl groups. Its monoisotopic mass (386.110294) and higher structural complexity may enhance binding affinity in enzyme inhibition assays compared to the simpler benzotriazine scaffold of the target compound .
(b) 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine
Synthesized via dehydrosulfurization, this oxadiazine derivative features a trichloromethyl group instead of trifluoromethyl.
Vanilloid Receptor Modulators
Compound D (4-(3-chloropyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide) and Compound E (N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-amine) share the N-[4-(trifluoromethyl)phenyl] group but incorporate benzamide or quinazoline cores.
Glucose Transporter Inhibitors
In a comparative study, this compound (IC₅₀ = 12,000 nM) was outperformed by N-(3-Methoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)propyl]amino}-3-nitrobenzamide (IC₅₀ = 2,395 nM). The latter’s piperidine-propylamino side chain likely enhances target engagement, highlighting the importance of flexible substituents in optimizing glucose transporter inhibition .
Patent-Disclosed Analogs
Recent patents describe compounds such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]pyrrolo[1,2-b]pyridazine-3-carboxamide. These feature advanced heterocyclic systems (e.g., pyrimidine, morpholine) and demonstrate the pharmaceutical industry’s focus on trifluoromethylphenyl-containing scaffolds for kinase inhibition or oncology applications .
Key Structural and Functional Insights
| Property | This compound | Pyridine-Based UDO/UDD | Triazole-Oxadiazole Hybrid | N-(3-Methoxyphenyl)-...benzamide (Glucose Inhibitor) |
|---|---|---|---|---|
| Core Structure | Benzotriazin-4-amine | Pyridine-piperazine | 1,2,3-Triazole-oxadiazole | Nitrobenzamide-piperidine |
| Key Substituents | 4-(Trifluoromethyl)phenyl | Trifluoromethylphenyl | Trifluoromethylphenyl | 3-Methoxyphenyl, 4-methylpiperidine |
| Biological Target | Glucose transporter | CYP51 enzyme | Not specified | Glucose transporter |
| Reported IC₅₀/Ki | 12,000 nM (IC₅₀) | Comparable to posaconazole | Not available | 2,395 nM (IC₅₀) |
| Therapeutic Potential | Moderate inhibitor | Anti-parasitic | Underexplored | High-potency inhibitor |
Q & A
Basic: What are the recommended synthetic routes for N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine in laboratory settings?
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Nucleophilic substitution : Reacting 1,2,3-benzotriazin-4-amine derivatives with 4-(trifluoromethyl)phenyl electrophiles (e.g., aryl halides) under basic conditions.
- Reductive amination : Using iron powder to reduce nitro intermediates (e.g., 2,5-dimethyl-4-nitro-3’-trifluoromethyl-4’-chlorodiphenyloxide) before coupling with trifluoromethylphenyl groups .
- Dehydration and cyclization : Employing phosphorus oxychloride (POCl₃) to form isonitrile intermediates, followed by cyclization to stabilize the benzotriazine core .
Key considerations include optimizing reaction temperatures (e.g., 45°C for coupling steps) and using anhydrous solvents to minimize hydrolysis of reactive intermediates.
Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) resolve trifluoromethyl (-CF₃) and aromatic proton environments. For example, trifluoromethyl groups exhibit distinct ¹⁹F NMR signals near -60 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns of the benzotriazine ring .
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects trace impurities .
- Melting Point Analysis : Differential scanning calorimetry (DSC) validates purity, with deviations >2°C indicating contamination or polymorphism .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?
Discrepancies in properties like melting points often arise from:
- Polymorphism : Use X-ray powder diffraction (XRPD) to identify crystalline forms and DSC to monitor phase transitions .
- Purity differences : Compare HPLC retention times and integrate TGA data to rule out solvent retention or decomposition .
- Method variability : Standardize heating rates (e.g., 10°C/min in DSC) and sample preparation (e.g., recrystallization from ethanol/water) .
For example, NIST-reported data (e.g., Tboil values) should be cross-checked with in-house measurements under controlled humidity .
Advanced: What crystallographic strategies are effective for determining the 3D structure of this benzotriazine derivative?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane mix). Use SHELXL for refinement, leveraging its robustness for small molecules and twinned data .
- Data collection : Optimize resolution (<1.0 Å) and redundancy (>4) to enhance R-factor convergence.
- Validation : Cross-validate bond lengths/angles with similar structures in the Cambridge Structural Database (CSD). For example, the trifluoromethyl group’s geometry should match reported C–F bond lengths (1.32–1.35 Å) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
- Substituent variation : Synthesize analogs with modified trifluoromethyl positions (e.g., ortho/meta) or benzotriazine N-oxide derivatives to assess electronic effects .
- In vitro assays : Test antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) and compare with benzothiazole/oxazine derivatives .
- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase), focusing on π-π stacking with the benzotriazine ring .
Advanced: What computational approaches predict the trifluoromethyl group’s reactivity in nucleophilic substitution?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites on the trifluoromethylphenyl ring. B3LYP/6-311+G(d,p) basis sets are recommended .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMF) to assess steric hindrance around the -CF₃ group during coupling reactions.
- Hammett analysis : Correlate σₚ values of substituents with reaction rates to predict electronic contributions .
Advanced: How to address discrepancies in biological activity data across studies?
- Dose-response normalization : Use IC₅₀ values adjusted for assay conditions (e.g., serum concentration, incubation time).
- Metabolite profiling : Employ LC-MS to identify degradation products (e.g., hydrolyzed benzotriazine rings) that may confound activity results .
- Control benchmarking : Compare results with reference compounds (e.g., ciprofloxacin for antimicrobial studies) to calibrate experimental systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
